Ethylene glycol is a colorless, odorless, and viscous liquid. [] It is a common organic compound primarily used as a raw material in the production of polyester fibers and for antifreeze formulations. [] Ethylene glycol plays a significant role in various scientific research fields, including chemistry, material science, and engineering.
Ethylene glycol is derived from petroleum through various chemical processes. The primary source for its production includes the ethylene oxide process, where ethylene oxide is hydrated to yield ethylene glycol. Other methods involve the oxidation of hydrocarbons or biomass-derived feedstocks.
Ethylene glycol belongs to the class of compounds known as glycols or diols. It is further classified based on its molecular structure into:
The synthesis of ethylene glycol primarily occurs through two main methods:
Ethylene glycol participates in various chemical reactions, including:
The dehydration reaction can be represented as:
The mechanism by which ethylene glycol acts as an antifreeze involves lowering the freezing point of water through colligative properties. When added to water, it disrupts the hydrogen bonding between water molecules, thus preventing ice formation at lower temperatures.
where is the cryoscopic constant for water and is the molality of the solution.
Ethylene glycol has diverse applications across various fields:
The foundational synthesis of ethylene glycol (ethane-1,2-diol) was achieved in 1859 by French chemist Charles-Adolphe Wurtz. His method employed a two-step reaction sequence:
This laboratory-scale process remained the primary route for nearly six decades. During World War I, Germany pioneered the first industrial-scale production using ethylene dichloride hydrolysis as a glycerol substitute for explosives manufacturing. The reaction proceeded under severe conditions (elevated temperature/pressure) and generated significant inorganic waste, rendering it economically and environmentally inefficient [2] [5]. By 1917, U.S. facilities adopted the ethylene chlorohydrin route, wherein chlorohydrin underwent saponification with sodium bicarbonate. Though commercially deployed, this method suffered from corrosion issues and low yields (∼70%) due to competing ether formation [5] [9].
Table 1: Early Ethylene Glycol Production Methods (1859–1925)
Synthesis Route | Reagents | Conditions | Yield | Primary Limitations |
---|---|---|---|---|
Wurtz (1859) | Ethylene iodide, AgOAc, KOH | Ambient pressure | <50% | Laboratory scale, high cost of Ag |
Ethylene Dichloride (WWI) | ClCH₂CH₂Cl, Na₂CO₃ | High T/P | 60–70% | Equipment corrosion, inorganic waste |
Chlorohydrin (1917) | ClCH₂CH₂OH, NaHCO₃ | 100°C, pressure | ∼70% | Ether byproducts, low selectivity |
The 1925 commissioning of Carbide and Carbon Chemicals Co.’s South Charleston plant (West Virginia) marked the transition to continuous ethylene oxide (EO) hydration, leveraging newly developed direct ethylene oxidation technology [1] [5].
Post-WWII ethylene glycol manufacturing underwent revolutionary changes driven by petrochemical integration and catalysis science:
Table 2: Industrial Direct Hydration Process Characteristics (1940s–1970s)
Parameter | Specification | Impact on Process Economics |
---|---|---|
H₂O:EO Molar Ratio | 10:1 to 20:1 | High steam consumption (∼3 tons/ton MEG) |
Temperature | 150–200°C | Favors hydrolysis but promotes DEG/TEG |
Byproduct Distribution | MEG (∼88%), DEG (∼10%), TEG/heavier (∼2%) | Requires complex distillation sequences |
Catalyst | None (thermal) or homogeneous acids/bases | Corrosion challenges |
Scientific Design Co.’s 1953 commercialization of a catalytic vapor-phase EO process significantly improved oxidation selectivity (70–80%), enabling petrochemical complexes to co-locate ethylene production, EO synthesis, and glycol units. This vertical integration reduced costs and cemented ethylene glycol’s status as a bulk chemical [1] [5] [8].
Facing rising petroleum prices and abundant coal reserves, China pioneered syngas-derived ethylene glycol technologies in the early 21st century. This represented a departure from ethylene-dependent routes:
The inaugural 200,000-ton/year plant (Inner Mongolia, 2009) demonstrated viability. By 2015, four Chinese facilities were operational, with ≥17 additional units planned. This coal-to-EG capacity exceeded 5 million tons/year by 2020 [1] [5].
Concurrently, Shell’s OMEGA (Only MEG Advantage) process addressed limitations of direct hydration. It employed:
Table 3: Modern Ethylene Glycol Production Routes: Regional Adoption Drivers
Technology | Feedstock | Selectivity | Energy Consumption | Regional Adoption |
---|---|---|---|---|
Direct Hydration (EO) | Petroleum-derived ethylene | 88–90% MEG | High (water evaporation) | Global (traditional) |
OMEGA Process (EC route) | Petroleum-derived ethylene | 98% MEG | Reduced by 30–40% | Americas, Middle East |
Coal-to-EG (DMO route) | Coal/syngas | 94–95% MEG | Moderate | China (coal-rich regions) |
These paradigm shifts highlight ethylene glycol synthesis’s adaptability: emerging economies leverage coal reserves via syngas chemistry [5], while hydrocarbon-rich regions optimize ethylene-based routes via catalytic innovations like OMEGA [1] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: